molecular formula C22H32O5 B1434160 20-Hydroxy methylprednisolone, (20R)- CAS No. 387-65-5

20-Hydroxy methylprednisolone, (20R)-

Cat. No.: B1434160
CAS No.: 387-65-5
M. Wt: 376.5 g/mol
InChI Key: GXALFBTWPDTDIR-BRBLPNDGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

20-Hydroxy methylprednisolone (20R)- is a synthetic glucocorticoid corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is a derivative of prednisolone, modified to enhance its therapeutic efficacy. This compound is widely used in medical applications to treat various inflammatory and autoimmune conditions.

Mechanism of Action

Target of Action

The primary target of 20-Hydroxy methylprednisolone, (20R) is the glucocorticoid receptor . This receptor plays a crucial role in the regulation of gene expression and affects numerous physiological systems including immune response, metabolism, and maintenance of homeostasis .

Mode of Action

20-Hydroxy methylprednisolone, (20R) interacts with its target by binding to the glucocorticoid receptor . This binding leads to a change in the receptor’s conformation, allowing it to translocate into the nucleus . Once inside the nucleus, the receptor can regulate gene expression . This regulation can lead to a wide array of physiological effects .

Biochemical Pathways

The interaction of 20-Hydroxy methylprednisolone, (20R) with the glucocorticoid receptor impacts several biochemical pathways. These include pathways involved in inflammation, immune response, and metabolism . The compound’s action can suppress the migration of polymorphonuclear leukocytes, reversing increased capillary permeability, and thus decreasing inflammation .

Pharmacokinetics

Similar compounds like methylprednisolone are well absorbed orally and have a distribution volume of approximately 24 ± 6 l . They are metabolized in the liver to various metabolites . These properties can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 20-Hydroxy methylprednisolone, (20R) are diverse due to its wide-ranging impacts on gene expression. It can modulate carbohydrate, protein, and lipid metabolism, maintain fluid and electrolyte homeostasis, and influence cardiovascular, immunologic, musculoskeletal, endocrine, and neurologic physiology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 20-Hydroxy methylprednisolone (20R)- typically involves the modification of prednisolone through chemical reactions that introduce hydroxyl and methyl groups at specific positions on the steroid nucleus. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure the desired stereochemistry.

Industrial Production Methods: In an industrial setting, the production of 20-Hydroxy methylprednisolone (20R)- is carried out using large-scale chemical reactors and advanced purification techniques. The process involves multiple steps, including the initial synthesis of prednisolone, followed by its conversion to the desired compound through controlled chemical reactions. The final product is purified to meet pharmaceutical standards and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions: 20-Hydroxy methylprednisolone (20R)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the steroid nucleus and introducing functional groups that enhance its therapeutic properties.

Common Reagents and Conditions: The reactions typically involve the use of strong oxidizing agents, such as chromium(VI) oxide, and reducing agents like lithium aluminum hydride. Substitution reactions may use halogenating agents, such as thionyl chloride, to introduce halogen atoms at specific positions on the steroid nucleus.

Major Products Formed: The major products formed from these reactions include various hydroxylated and methylated derivatives of prednisolone, each with distinct biological activities and therapeutic applications.

Scientific Research Applications

20-Hydroxy methylprednisolone (20R)- is extensively used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. It is employed in the study of inflammatory and autoimmune diseases, as well as in the development of new therapeutic agents. In chemistry, it serves as a precursor for the synthesis of other corticosteroids and related compounds. In biology, it is used to investigate the mechanisms of inflammation and immune response. In medicine, it is a key component of treatments for conditions such as asthma, rheumatoid arthritis, and inflammatory bowel disease. In industry, it is utilized in the production of pharmaceuticals and other biologically active compounds.

Comparison with Similar Compounds

20-Hydroxy methylprednisolone (20R)- is compared to other corticosteroids, such as prednisone, dexamethasone, and hydrocortisone. While all these compounds share similar anti-inflammatory and immunosuppressive properties, 20-Hydroxy methylprednisolone (20R)- is unique in its enhanced potency and longer duration of action. This makes it particularly useful in the treatment of chronic inflammatory conditions.

Conclusion

20-Hydroxy methylprednisolone (20R)- is a valuable compound in the field of medicine and scientific research. Its potent anti-inflammatory and immunosuppressive properties, along with its unique chemical structure, make it an essential tool in the treatment of various inflammatory and autoimmune diseases. The continued study and development of this compound will likely lead to further advancements in therapeutic applications and scientific understanding.

Properties

IUPAC Name

(6S,8S,9S,10R,11S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17-19,23,25-27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,18+,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXALFBTWPDTDIR-BRBLPNDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)([C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387-65-5
Record name 20-Hydroxy methylprednisolone, (20R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000387655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20-HYDROXY METHYLPREDNISOLONE, (20R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S86E58B4X9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
20-Hydroxy methylprednisolone, (20R)-
Reactant of Route 2
20-Hydroxy methylprednisolone, (20R)-
Reactant of Route 3
20-Hydroxy methylprednisolone, (20R)-
Reactant of Route 4
20-Hydroxy methylprednisolone, (20R)-
Reactant of Route 5
20-Hydroxy methylprednisolone, (20R)-
Reactant of Route 6
20-Hydroxy methylprednisolone, (20R)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.